

An In-depth Technical Guide to 2'-Bromopropiophenone: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Bromopropiophenone

Cat. No.: B130235

[Get Quote](#)

This technical guide provides a comprehensive overview of **2'-bromopropiophenone**, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its discovery, historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

Introduction

2'-Bromopropiophenone, also known as α -bromopropiophenone, is an organic compound with the chemical formula C_9H_9BrO . Structurally, it is a propiophenone molecule substituted with a bromine atom at the alpha position of the ethyl group. This α -haloketone is a versatile reagent and building block in a multitude of organic reactions, owing to the reactivity of the carbon-bromine bond and the adjacent carbonyl group.

Historically, the synthesis of α -haloketones dates back to the 19th century, with significant advancements in their preparation and utility occurring throughout the 20th century. While the exact first synthesis of **2'-bromopropiophenone** is not definitively documented in readily available literature, a German patent from 1952 describes a method for its production, indicating its use and importance in the mid-20th century.^[1] Its primary utility lies in its role as a precursor for the synthesis of various pharmaceuticals and other complex organic molecules.^[2] A notable application is in the synthesis of bupropion, an antidepressant and smoking cessation aid.^{[3][4][5][6]}

Physicochemical Properties

2'-Bromopropiophenone is a colorless to pale yellow liquid at room temperature.^[7] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO	[8]
Molecular Weight	213.07 g/mol	[8]
CAS Number	2114-00-3	[8]
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	138 °C at 13 mmHg	[9]
Density	1.40 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.571	

Spectroscopic Data

The structural elucidation of **2'-bromopropiophenone** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the different protons and carbons in the molecule.

¹H NMR Chemical Shifts (CDCl₃)

Proton	Chemical Shift (ppm)
CH ₃	~1.9 (d)
CH	~5.3 (q)
Aromatic-H	~7.4-8.0 (m)

¹³C NMR Chemical Shifts (CDCl₃)

Carbon	Chemical Shift (ppm)
CH ₃	~22
CH	~43
C=O	~192
Aromatic C	~128-134

Infrared (IR) Spectroscopy

The IR spectrum of **2'-bromopropiophenone** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~1685	C=O (carbonyl) stretching
~3060	Aromatic C-H stretching
~2980, 2930	Aliphatic C-H stretching
~690	C-Br stretching

Mass Spectrometry (MS)

The mass spectrum of **2'-bromopropiophenone** shows a characteristic fragmentation pattern.

m/z	Fragment
212/214	[M] ⁺ (Molecular ion peak with bromine isotopes)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation - base peak)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Synthesis of 2'-Bromopropiophenone

The most common method for the synthesis of **2'-bromopropiophenone** is the α -bromination of propiophenone. Various brominating agents and reaction conditions have been employed to

achieve this transformation.

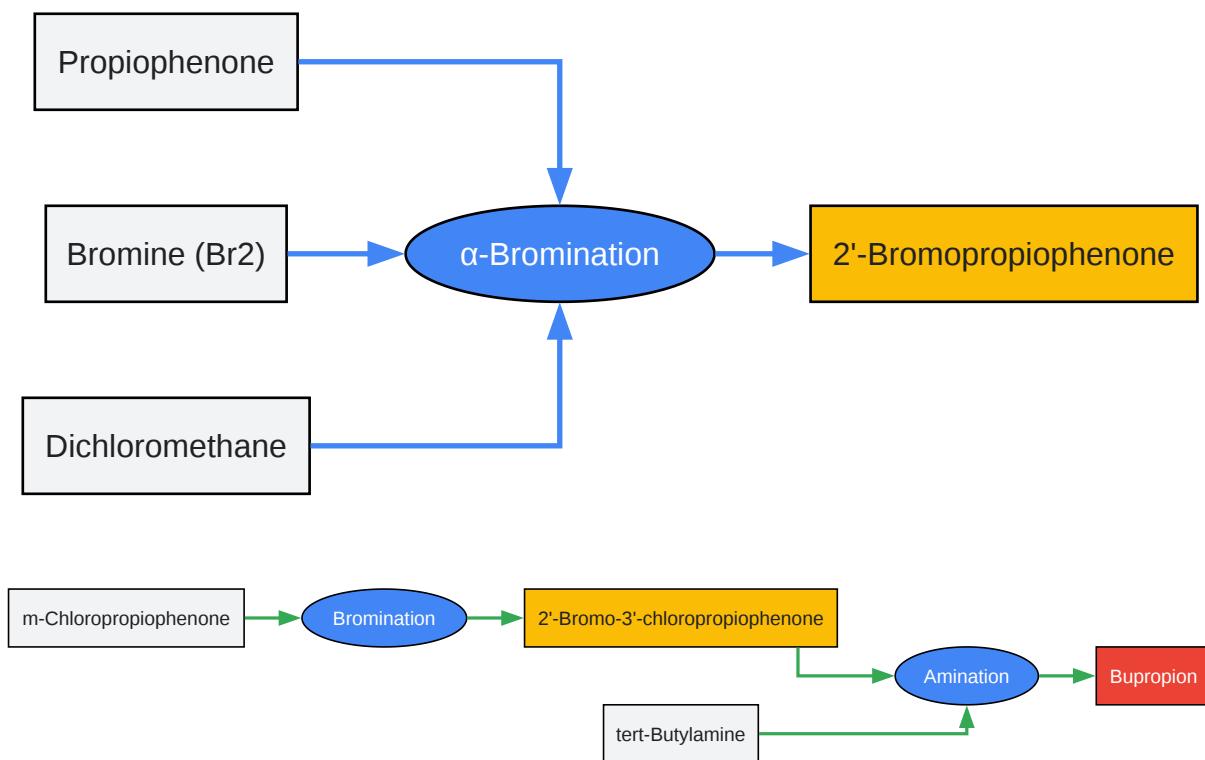
Brominating Agent	Catalyst/Solvent	Yield	Reference
Bromine (Br ₂)	Dichloromethane	Quantitative	
Bromine (Br ₂)	Chloroform / AlCl ₃	High	
N-Bromosuccinimide (NBS)	Acetonitrile / p-TSA	Good	[3]
Cupric Bromide (CuBr ₂)	Ethyl acetate / Chloroform	95%	[10]

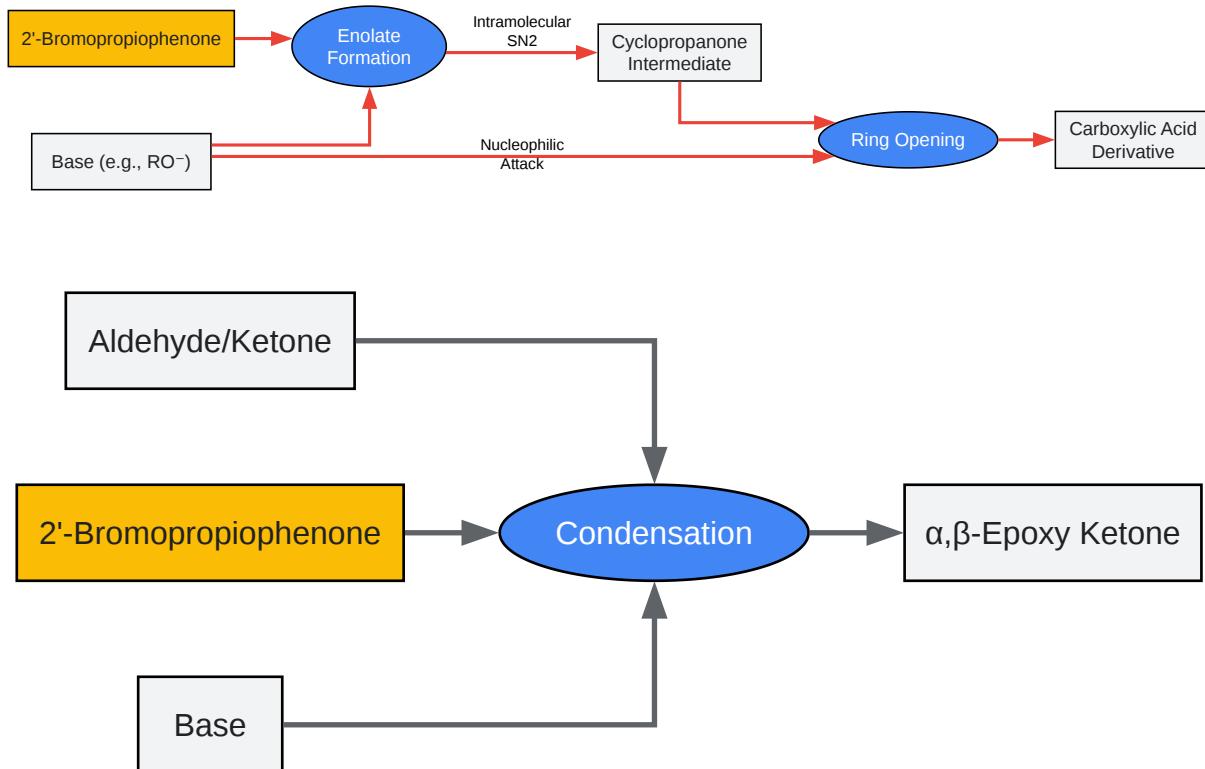
Detailed Experimental Protocols

Synthesis via Bromination of Propiophenone with Bromine in Dichloromethane

Materials:

- Propiophenone
- Bromine
- Dichloromethane


Procedure:


- Dissolve propiophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution of propiophenone.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

- Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain **2'-bromopropiophenone**. The product can be further purified by vacuum distillation.[2]

Visualizations

Synthesis of 2'-Bromopropiophenone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DE859146C - Process for the production of $\text{A}^a \text{--} \text{B}^b$ -bromopropiophenone - Google Patents [patents.google.com]
- 2. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]

- 5. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 7. 2-Bromopropiophenone(2114-00-3)FT-IR [m.chemicalbook.com]
- 8. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Bromopropiophenone: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130235#discovery-and-history-of-2-bromopropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com